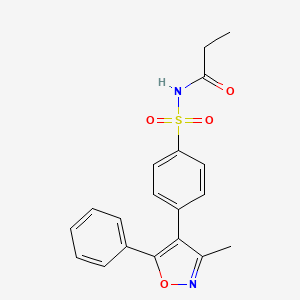
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is a chemical compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 g/mol It is known for its complex structure, which includes an isoxazole ring, a phenyl group, and a sulfonyl propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process often includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of a base and a solvent.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate compound with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated equipment and controlled reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Parecoxib: A related compound with similar structural features.
Valdecoxib: Another compound with an isoxazole ring and sulfonyl group.
Celecoxib: A well-known anti-inflammatory drug with a similar mechanism of action.
Uniqueness
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)20-25-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
CEZXROHGMRAILC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
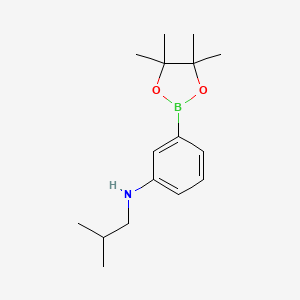
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
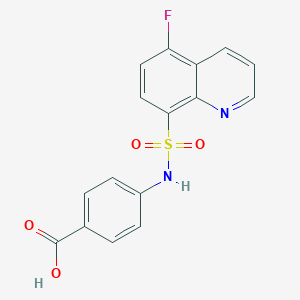
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
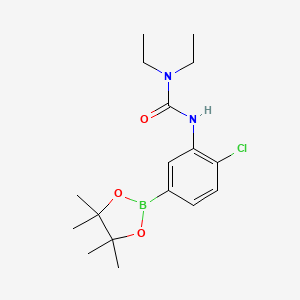
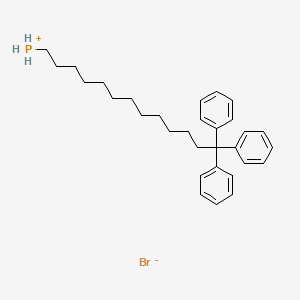
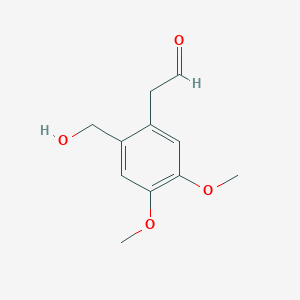
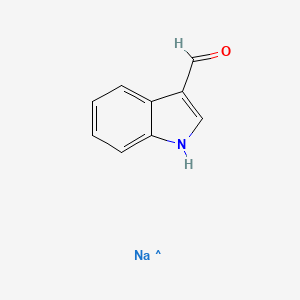
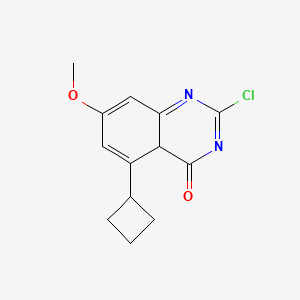
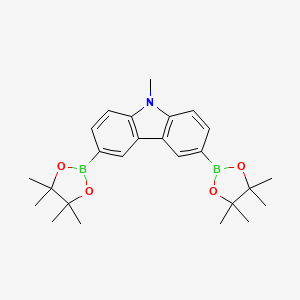
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
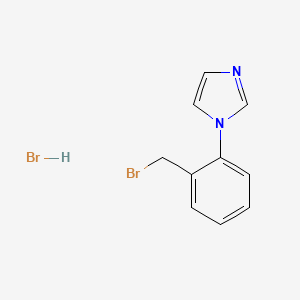
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
